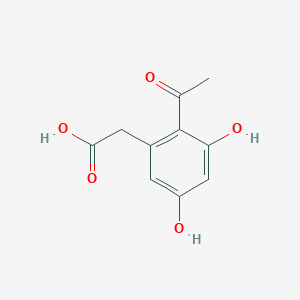

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid

Overview

Description

“2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid”, also known as curvulinic acid, is an aromatic ketone . It is a natural product found in Oidiodendron rhodogenum .

Synthesis Analysis

Curvulinic acid was isolated from liquid cultures of the phytopathogenic fungus Nimbya alternantherae . It was also found in extracts of the plant-associated fungus Chaetosphaeronema achilleae .Molecular Structure Analysis

The molecular formula of “2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid” is C10H10O5 .Chemical Reactions Analysis

Curvulinic acid is a phytotoxic compound. It has been found to inhibit seed germination and growth of Capsella bursa-pastoris .Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid” is 210.18 g/mol . The exact mass is 210.05282342 g/mol .Scientific Research Applications

Organic Synthesis Catalyst

Curvulinic acid plays a role as a catalyst in organic synthesis. It is often used to catalyze the condensation reaction between quinones and acetophenones to produce dihydroxymethyl aromatic compounds .

Inhibitor of Seed Germination

Curvulinic acid has been found to inhibit the germination of seeds. Specifically, it inhibits the seed germination, root growth, and shoot growth of C. bursa-pastoris by 73.3%, 73.5%, and 66.7% respectively, when used at a concentration of 600 μg/ml .

Growth Inhibition of Phytopathogenic Fungi

Acetic acid, a component of Curvulinic acid, has been shown to inhibit the growth of phytopathogenic fungi, such as Colletotrichum species .

Metabolomics Research

Curvulinic acid is used in metabolomics research, particularly in the study of vitamins, nutraceuticals, and natural products .

Mechanism of Action

Target of Action

It has been found in the brain, hindgut, and hemolymph of bombus terrestris (bumblebee) , suggesting it may interact with targets in these tissues.

Biochemical Pathways

It’s possible that this compound may influence multiple pathways given its presence in various tissues of Bombus terrestris .

Pharmacokinetics

Its solubility in DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulinic acid, has been shown to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that it may have herbicidal properties.

Action Environment

The action of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it is sensitive to air and light, and it needs to be stored in a dry and dark place . The compound’s efficacy and stability may also be affected by these factors.

Safety and Hazards

properties

IUPAC Name |

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPPWGWEUVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid | |

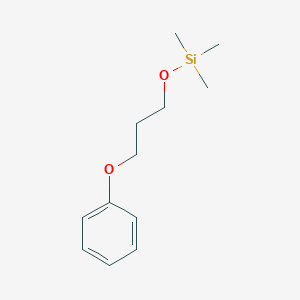

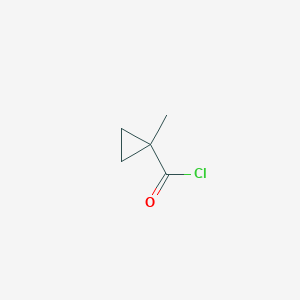

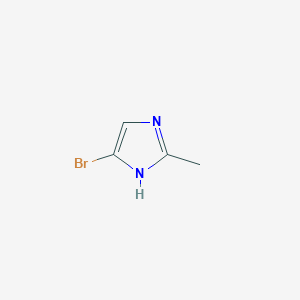

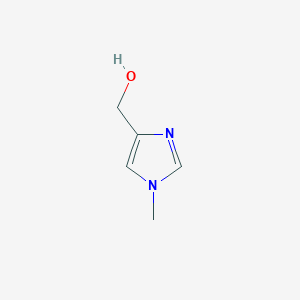

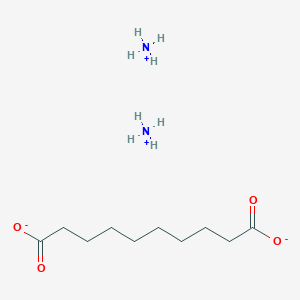

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of curvulinic acid on plant development?

A1: Curvulinic acid exhibits herbicidal activity by inhibiting seed germination and impeding seedling growth. Research indicates that curvulinic acid negatively impacts both root and shoot growth in Capsella bursa-pastoris, with a stronger inhibitory effect observed on root development []. At a concentration of 600 μg·mL−1, curvulinic acid significantly hindered root and shoot growth by 73.5% and 66.7%, respectively []. The study determined the IC50 values for root and shoot growth inhibition to be 204.7 μg·mL−1 and 281.1 μg·mL−1, respectively, indicating the concentration at which curvulinic acid inhibits 50% of root and shoot growth [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.